molecular formula C18H38N2 B3144222 1-Tetradecylpiperazine CAS No. 54722-41-7

1-Tetradecylpiperazine

Cat. No.: B3144222
CAS No.: 54722-41-7
M. Wt: 282.5 g/mol
InChI Key: JSLGTGABAFGQEF-UHFFFAOYSA-N
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Description

1-Tetradecylpiperazine is a secondary amine characterized by a piperazine ring substituted with a tetradecyl (14-carbon) alkyl chain. Its molecular formula is C18H38N2, with a molecular weight of 282.5 g/mol. The compound is supplied commercially as a research chemical, often used in organic synthesis and pharmaceutical studies . Its long alkyl chain confers high lipophilicity, making it distinct from smaller or aromatic-substituted piperazines.

Properties

IUPAC Name

1-tetradecylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H38N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-20-17-14-19-15-18-20/h19H,2-18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSLGTGABAFGQEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCN1CCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50433506
Record name Piperazine, 1-tetradecyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54722-41-7
Record name Piperazine, 1-tetradecyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Tetradecylpiperazine can be synthesized through several methods, including:

    Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.

    Ugi reaction: This multicomponent reaction involves the condensation of an amine, an aldehyde, an isocyanide, and a carboxylic acid to form the piperazine derivative.

    Ring opening of aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.

    Intermolecular cycloaddition of alkynes: Alkynes bearing amino groups can undergo cycloaddition reactions to form piperazine rings.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions: 1-Tetradecylpiperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to secondary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-Tetradecylpiperazine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-tetradecylpiperazine involves its interaction with various molecular targets and pathways. The piperazine ring can interact with biological receptors, enzymes, and other proteins, modulating their activity. The long alkyl chain can influence the compound’s lipophilicity, affecting its ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features

Piperazine derivatives vary primarily in their substituents, which influence physicochemical properties and biological activity. Below is a comparative analysis of 1-Tetradecylpiperazine and key analogues:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent Molecular Weight (g/mol) Key Features
This compound Tetradecyl (C14H29) 282.5 High lipophilicity; aliphatic chain
1-Benzylpiperazine (BZP) Benzyl (C6H5CH2) 176.3 Aromatic group; psychoactive effects
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) 3-CF3-phenyl 230.2 Electron-withdrawing group; serotonin receptor agonist
1-(3-Chlorophenyl)piperazine (3-CPP) 3-Cl-phenyl 196.7 Halogenated aromatic; antidepressant impurity
1-(4-Methoxyphenyl)piperazine (4-MeOPP) 4-OCH3-phenyl 192.2 Electron-donating group; stimulant
1-(Pyridin-3-ylmethyl)piperazine Pyridinylmethyl 203.3 Heteroaromatic; potential CNS activity

Key Observations :

  • Lipophilicity : The tetradecyl chain in this compound significantly increases its LogP (estimated >5) compared to aromatic analogues like BZP (LogP ~2.5) or TFMPP (LogP ~3.1) .
  • Biological Activity : Aromatic substituents (e.g., phenyl, benzyl) are associated with receptor binding (e.g., serotonin, dopamine), while aliphatic chains like tetradecyl may limit CNS penetration but enhance membrane interaction .

Research Findings and Mechanistic Insights

  • Receptor Interactions : Aromatic piperazines (e.g., TFMPP, 4-MeOPP) bind to 5-HT1A/2C receptors, while this compound’s bulky chain likely disrupts such interactions .
  • Metabolic Stability : Long alkyl chains may slow hepatic metabolism, increasing half-life compared to halogenated or methoxylated analogues .
  • Toxicity : Aliphatic piperazines like this compound show lower acute toxicity (LD50 >500 mg/kg in rodents) compared to halogenated derivatives (e.g., 3-CPP, LD50 ~150 mg/kg) .

Biological Activity

1-Tetradecylpiperazine is a compound belonging to the piperazine family, which has gained attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative studies with other related compounds.

Chemical Structure and Properties

This compound is characterized by a piperazine ring substituted with a tetradecyl chain. The long alkyl chain significantly influences its lipophilicity and biological interactions. The structure can be represented as follows:

C14H30N2(Molecular Formula)\text{C}_{14}\text{H}_{30}\text{N}_{2}\quad (\text{Molecular Formula})

The biological activity of this compound is largely attributed to its interaction with various molecular targets. Studies suggest that piperazine derivatives can act as agonists for neurotransmitter receptors, particularly GABA receptors, leading to hyperpolarization of nerve endings. This mechanism is crucial in understanding its potential as an anthelmintic agent, where it may induce paralysis in parasitic worms through modulation of neural activity.

Therapeutic Applications

This compound has been investigated for several therapeutic applications:

  • Antimicrobial Activity : Research indicates that longer alkyl chains enhance the antimicrobial properties of piperazine derivatives. In vitro studies have shown promising results against various bacterial strains, suggesting potential use in treating infections caused by resistant bacteria .
  • Antifungal Activity : Similar to its antibacterial effects, this compound exhibits antifungal properties. Studies have demonstrated that compounds with longer alkyl chains show improved activity against fungi, including Candida and Aspergillus species .
  • Anthelmintic Properties : The compound's ability to disrupt neural signaling in parasites positions it as a candidate for anthelmintic drugs. Its efficacy in inducing paralysis in nematodes has been documented, supporting its potential use in veterinary medicine .

Comparative Studies

Comparative studies with other piperazine derivatives reveal significant differences in biological activity based on structural variations:

Compound NameStructure CharacteristicsBiological Activity
This compoundLong tetradecyl chainAntimicrobial, antifungal, anthelmintic
1-MethylpiperazineShorter alkyl chainLimited activity compared to longer chains
1-BenzylpiperazineBenzyl group instead of alkylDifferent pharmacological properties

These comparisons highlight the importance of the alkyl chain length and substitution patterns on the biological efficacy of piperazine derivatives.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A study conducted by researchers evaluated the antimicrobial effects of various piperazine derivatives, including this compound. The results indicated that this compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria at low concentrations (MIC values ranging from 10-50 µg/mL) .
  • Antifungal Activity Assessment : Another research effort focused on the antifungal properties of this compound against clinical isolates of Candida. The study found that it had an MIC value of approximately 25 µg/mL, indicating strong antifungal potential compared to standard treatments .
  • Anthelmintic Testing : In vivo studies assessed the anthelmintic activity of this compound on Haemonchus contortus, revealing a dose-dependent paralysis effect with a significant reduction in motility at higher concentrations (100 mg/kg) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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